(5-Methylimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride

Catalog No.
S16159879
CAS No.
M.F
C9H12ClN3
M. Wt
197.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5-Methylimidazo[1,2-a]pyridin-2-yl)methanamine hy...

Product Name

(5-Methylimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride

IUPAC Name

(5-methylimidazo[1,2-a]pyridin-2-yl)methanamine;hydrochloride

Molecular Formula

C9H12ClN3

Molecular Weight

197.66 g/mol

InChI

InChI=1S/C9H11N3.ClH/c1-7-3-2-4-9-11-8(5-10)6-12(7)9;/h2-4,6H,5,10H2,1H3;1H

InChI Key

JZKCMAHRYVEPAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=CN12)CN.Cl

(5-Methylimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride is a heterocyclic compound characterized by its imidazo[1,2-a]pyridine framework. This compound has the molecular formula C9H11N32HClC_9H_{11}N_3\cdot 2HCl and is recognized for its diverse biological activities, particularly in medicinal chemistry. The imidazo[1,2-a]pyridine structure is notable for its potential applications in drug development due to its ability to interact with various biological targets, making it a valuable scaffold in pharmaceutical research .

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
  • Reduction: Reduction reactions can be performed with reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution can occur at the methyl group or on the imidazo[1,2-a]pyridine ring, allowing for the introduction of various functional groups under specific conditions.

Research indicates that (5-Methylimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride exhibits significant biological activity. Compounds within the imidazo[1,2-a]pyridine class are known for their pharmacological properties, including:

  • Antimicrobial Activity: The compound has shown effectiveness against various bacterial strains.
  • Anticancer Properties: Studies suggest potential efficacy in inhibiting cancer cell proliferation through modulation of specific molecular pathways.
  • Enzyme Inhibition: It may interact with and inhibit certain enzymes involved in disease mechanisms, contributing to its therapeutic potential .

The synthesis of (5-Methylimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride typically involves several strategies:

  • Condensation Reactions: Involves the reaction of 2-aminopyridine with aldehydes or ketones under acidic or basic conditions.
  • Multicomponent Reactions: Combines multiple reactants in a single reaction vessel to form the desired product efficiently.
  • Oxidative Coupling: Utilizes oxidizing agents to facilitate the formation of the imidazo[1,2-a]pyridine ring structure.

These methods can be optimized for industrial production to enhance yield and purity, often employing continuous flow reactors and automated systems for scalability .

The applications of (5-Methylimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride span several fields:

  • Medicinal Chemistry: Investigated as a potential drug candidate for treating infections and cancers due to its biological activities.
  • Chemical Research: Serves as a building block for synthesizing more complex molecules and chemical libraries.
  • Material Science: Its unique structure allows for applications in developing new materials and catalysts in various chemical processes .

Interaction studies focus on elucidating how (5-Methylimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride binds to biological targets. Techniques such as molecular docking and kinetic assays are employed to understand its binding affinity and mechanism of action. These studies reveal insights into how the compound modulates enzyme activity and influences cellular pathways relevant to disease treatment .

Several compounds share structural similarities with (5-Methylimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Imidazo[1,2-a]pyridineParent compound with broad biological activitiesFoundational structure for many derivatives
3-Bromoimidazo[1,2-a]pyridin-2-ylmethanamine hydrochlorideBromine substitution enhances reactivityPotentially increased biological activity
Imidazo[1,2-a]pyrimidineSimilar heterocyclic structureDifferent nitrogen positioning affects reactivity

The uniqueness of (5-Methylimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride lies in its specific methyl substitution pattern on the imidazole ring. This distinct feature imparts unique chemical reactivity and biological interactions compared to similar compounds, making it a valuable candidate in drug design and development efforts .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

197.0719751 g/mol

Monoisotopic Mass

197.0719751 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-15

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